molecular formula C9H11NO2 B057627 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine CAS No. 4442-59-5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Cat. No.: B057627
CAS No.: 4442-59-5
M. Wt: 165.19 g/mol
InChI Key: JHNURUNMNRSGRO-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine (DHDM) is a heterocyclic compound that has been extensively studied in the past few decades. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. DHDM is an important intermediate in the synthesis of many medicinal agents and is also used as a starting material in the production of various pharmaceuticals. In addition, it is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Scientific Research Applications

  • B-Raf Kinase Inhibitors : Novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, showing potent biological activity. This could have implications for treatments targeting melanoma cell lines (Yang et al., 2012).

  • Organic Light-Emitting Devices : Certain derivatives, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole, have been used in the construction of blue-emissive molecules for non-doped organic light-emitting devices, indicating potential applications in display technologies (Jayabharathi et al., 2018).

  • Antibacterial and Antifungal Properties : Studies have been conducted on chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, showing significant antibacterial and antifungal activities. This indicates potential for pharmaceutical applications in treating microbial infections (Shinde et al., 2021).

  • Synthesis of Novel Compounds : Research has focused on developing new synthetic methods for creating derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, which could be useful in developing new pharmaceuticals or materials (Gabriele et al., 2006).

  • Dopamine D4 Receptor Ligands : Certain benzodioxine derivatives have been evaluated as ligands for dopamine D4 receptors, showing promise for PET imaging studies in neurological research (Kügler et al., 2011).

Safety and Hazards

The compound is classified as dangerous and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNURUNMNRSGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305746
Record name 2-Aminomethyl-1,4-benzodioxane
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-59-5
Record name 2-Aminomethyl-1,4-benzodioxane
Source CAS Common Chemistry
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Record name 1,4-Benzodioxan-2-methylamine
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Record name 4442-59-5
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Record name 2-Aminomethyl-1,4-benzodioxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-2-methylamine
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Synthesis routes and methods

Procedure details

Commercial grade of 2-chloromethyl-1,4-benzodioxane (10.0 g, 54.7 mmol) and phthalimide potassium salt (12.0 g, 65.0 mmol) were added to N,N-dimethylformamide (350 ml) and subjected to reaction overnight under reflux; thereafter, N,N-dlmethylformamide was distilled off under vacuum. Water (250 ml) was added to the residue and the mixture was stirred well, with the floating solids being subsequently recovered by filtration. The solids were dried, then recrystallized from methanol/methylene chloride, thereby yielding (1,4-benzodioxan-2-ylmethyl)phthalimide as a colorless tabular crystal in an amount of 8.43 g. The thus obtained crystal was dissolved in ethanol (500 ml); to the solution, hydrazine hydrate (4.3 g) was added, followed by refluxing under heating for 3 h. The resulting solids were filtered off and ethanol was distilled off under vacuum, followed by addition of water (300 ml). Thereafter, an aqueous solution of 6N sodium hydroxide was added to adjust pH to 12 and the mixture was subjected to 3 cycles of extraction with methylene chloride. The methylene chloride layers were dried with anhydrous sodium sulfate, and concentrated under vacuum, thereby yielding a crude product of 2-aminomethyl-1,4-benzodioxane as a colorless oil (crude product, 4.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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